molecular formula C18H23N3O2S B2510726 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 1448047-23-1

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No. B2510726
CAS RN: 1448047-23-1
M. Wt: 345.46
InChI Key: VVDUCVMVDDVQIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antitumor Activity

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile: has shown promise as an antitumor agent. Researchers have synthesized and evaluated benzofuran derivatives containing this compound. Specifically, they investigated its effects on non-small cell lung carcinoma cell lines (A549 and NCI-H23). The benzofuran-based derivatives efficiently inhibited cell growth, with IC50 values ranging from 1.48 to 47.02 µM for A549 and 0.49 to 68.9 µM for NCI-H23 . Further studies explored the underlying mechanism of tumor suppression, including effects on cell cycle progression and apoptosis .

VEGFR-2 Inhibition

In addition to its antitumor activity, 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile demonstrated good inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2). The most active benzofurans (4b, 15a, and 16a) exhibited IC50 values of 77.97, 132.5, and 45.4 nM, respectively . This suggests potential applications in angiogenesis inhibition and anti-angiogenic therapy.

Other Potential Applications

While the above two areas are well-studied, there may be additional applications for this compound. However, further research is needed to explore its effects in other contexts, such as neuroprotection, anti-inflammatory activity, or metabolic pathways.

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

Information on a compound’s toxicity, flammability, environmental impact, and safe handling procedures are typically included here .

properties

IUPAC Name

3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c19-12-15-3-1-4-16(11-15)18(22)21-5-2-10-24-14-17(21)13-20-6-8-23-9-7-20/h1,3-4,11,17H,2,5-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDUCVMVDDVQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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